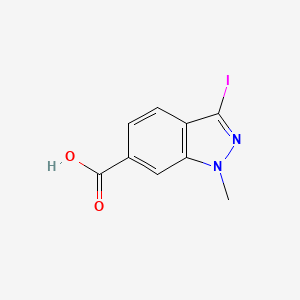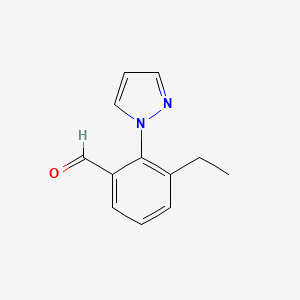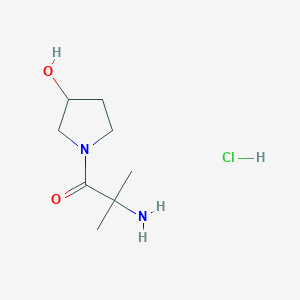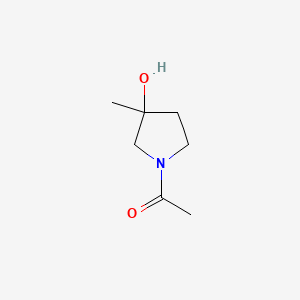
Ácido 3-yodo-1-metil-1H-indazol-6-carboxílico
Descripción general
Descripción
“3-Iodo-1-methyl-1H-indazole-6-carboxylic acid” is a chemical compound with the molecular formula C8H5IN2O2 . It is a derivative of indazole, which is a type of heterocyclic compound. The indazole ring system is prevalent in many natural products and pharmaceuticals .
Synthesis Analysis
The synthesis of indazole derivatives has been a topic of interest in recent years due to their prevalence in natural products and pharmaceuticals . A variety of methods have been developed, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of “3-Iodo-1-methyl-1H-indazole-6-carboxylic acid” consists of an indazole ring, which is a bicyclic compound consisting of fused benzene and pyrazole rings. In this compound, the indazole ring is substituted at the 3rd position with an iodine atom and at the 6th position with a carboxylic acid group .Chemical Reactions Analysis
Indazole derivatives are known to undergo a variety of chemical reactions. For instance, they can participate in transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Aplicaciones Científicas De Investigación
Síntesis de Precursores Farmacéuticos
Ácido 3-yodo-1-metil-1H-indazol-6-carboxílico: es un precursor valioso en la síntesis farmacéutica. Su funcionalización en C-3 a través de reacciones de acoplamiento cruzado de Suzuki-Miyaura puede producir una variedad de compuestos biológicamente activos . Este proceso implica el uso de catalizadores de paladio y se ha demostrado que es eficaz para crear compuestos para tratar el cáncer y las enfermedades inflamatorias .
Desarrollo de Agentes Antitumorales
El compuesto se ha utilizado en el diseño y la síntesis de derivados de indazol que exhiben una actividad antitumoral significativa. El sustituyente R1 en el anillo de benceno en la posición C-5 del indazol juega un papel crucial en la actividad antiproliferativa, lo que indica la importancia del sustituyente de flúor para la actividad antitumoral .
Aplicaciones Antimicrobianas y Antiinflamatorias
Los compuestos que contienen indazol, incluidos los derivados del ácido 3-yodo-1-metil-1H-indazol-6-carboxílico, han mostrado un amplio espectro de actividades biológicas. Se utilizan como agentes antihipertensivos, anticancerígenos, antidepresivos, antiinflamatorios y antibacterianos .
Catálisis y Química Verde
El compuesto está involucrado en procesos catalíticos que apuntan a una química más verde. Por ejemplo, el uso de complejos de paladio divalente basados en ferroceno inmovilizados sobre líquidos iónicos no solo mejora los rendimientos, sino que también hace que el reciclaje del catalizador sea más efectivo, contribuyendo a prácticas químicas sostenibles .
Síntesis Orgánica Asistida por Microondas
This compound: se utiliza en la síntesis orgánica asistida por microondas, particularmente en la viniloación expeditiva en C-3 de los indazoles. Este método permite el acceso selectivo a indazoles 3-vinilados sin la necesidad de protección N, lo que es ventajoso para sintetizar moléculas biológicamente activas .
Investigación Neurocientífica
Los derivados del compuesto se exploran en neurociencia, particularmente en el desarrollo de nuevos antagonistas del receptor 5-HT6. Estos antagonistas tienen aplicaciones potenciales para tratar diversos trastornos neurológicos .
Desarrollo de Metodología Sintética
Los investigadores se han centrado en desarrollar metodologías sintéticas dirigidas a la parte aromática de los indazoles. El compuesto sirve como intermedio clave para crear diversas estructuras que pueden conducir al desarrollo de varios productos farmacéuticos .
Exploración de Análogos de Productos Naturales
Dado que el núcleo de indazol se encuentra escasamente en la naturaleza, los análogos sintéticos de productos naturales que contienen la unidad de indazol son de gran interés. El ácido 3-yodo-1-metil-1H-indazol-6-carboxílico se puede utilizar para sintetizar estos análogos, contribuyendo al descubrimiento de nuevos compuestos biológicamente activos .
Mecanismo De Acción
3-Iodo-1-methyl-1H-indazole-6-carboxylic acid is an important organic compound that has a variety of mechanisms of action. It can act as an electron acceptor or donor, depending on the reaction conditions. It has also been found to interact with various biological molecules, such as proteins and nucleic acids, and to form covalent bonds with them. Furthermore, it can act as an inhibitor of enzymes and as an activator of certain biochemical pathways.
Biochemical and Physiological Effects
3-Iodo-1-methyl-1H-indazole-6-carboxylic acid has a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, antifungal, and antibacterial properties. It has also been found to possess cytotoxic, antiproliferative, and apoptotic effects. Furthermore, it has been found to have antioxidant, anti-angiogenic, and anti-tumor effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Iodo-1-methyl-1H-indazole-6-carboxylic acid has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, as it can be synthesized using a variety of methods. Furthermore, it is relatively stable and can be stored for long periods of time without decomposition. However, it is also sensitive to light and should be stored in a dark container. Additionally, it is toxic and should be handled with caution.
Direcciones Futuras
There are a number of potential future directions for 3-Iodo-1-methyl-1H-indazole-6-carboxylic acid. One potential direction is the further exploration of its potential applications in synthetic chemistry, biochemistry, and pharmacology. Additionally, further research could be conducted on its mechanism of action and its biochemical and physiological effects. Furthermore, further research could be conducted on its advantages and limitations for lab experiments, as well as its potential toxicity and safety. Finally, further research could be conducted on its potential use as a fluorescent probe and as a fluorescent label for the detection of biomolecules.
Safety and Hazards
The safety data sheet for a similar compound, “3-Methyl-1H-indazole-6-carboxylic acid”, indicates that it may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling the compound .
Propiedades
IUPAC Name |
3-iodo-1-methylindazole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2O2/c1-12-7-4-5(9(13)14)2-3-6(7)8(10)11-12/h2-4H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXOSLJBZZVXKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C(=O)O)C(=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![5-[3,4-Dihydro-1(2H)-quinolinyl]-2-(ethylsulfonyl)aniline](/img/structure/B1452348.png)

